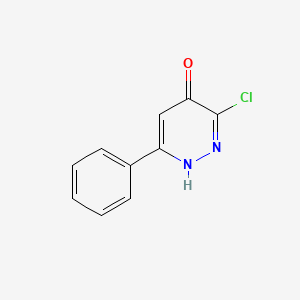

3-Chloro-6-phenylpyridazin-4-OL

Description

Overview of 3-Chloro-6-phenylpyridazin-4-OL within Pyridazine (B1198779) Chemistry

This compound, with the chemical formula C10H7ClN2O, belongs to the pyridazine family, a class of heterocyclic aromatic compounds. chemicalbook.com Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The structure of this compound includes a chlorine atom at the third position, a phenyl group at the sixth position, and a hydroxyl group at the fourth position of the pyridazine ring. This specific arrangement of functional groups gives the compound its unique chemical properties and potential for various applications.

The pyridazine ring itself is known for its distinct physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a strong capacity for dual hydrogen bonding. nih.gov These characteristics are fundamental to how pyridazine derivatives, including this compound, interact with other molecules and are key to their utility in areas such as drug discovery. nih.gov

Historical Development and Significance of Pyridazine Derivatives in Research

The journey of pyridazine chemistry began with the synthesis of the parent compound, pyridazine. However, significant advancements in the application of pyridazine derivatives were not realized until the discovery of naturally occurring pyridazines in 1971, produced by Streptomyces jamaicensis bacteria. liberty.edu This discovery was followed by the identification of pyridazomycin, an antifungal agent produced by Streptomyces violaceoniger, marking a pivotal moment in the exploration of the biological activities of pyridazine compounds. liberty.edu

Over the past few decades, interest in pyridazine derivatives has surged, leading to a wealth of research and patents. researchgate.net Initially explored for their potential in cardiovascular drugs and agrochemicals, the applications of pyridazinone, a derivative of pyridazine, have expanded to include a wide range of pharmacological activities. researchgate.net Pyridazine derivatives have been investigated for their potential as antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, and antiviral agents. researchgate.net This broad spectrum of activity has cemented the importance of the pyridazine scaffold in medicinal chemistry. researchgate.net

Current Research Landscape and Gaps Pertaining to this compound

Current research on this compound indicates its role as a chemical intermediate in the synthesis of more complex molecules. google.commarketpublishers.com For instance, it has been used as a starting material in the synthesis of pyrazine (B50134) analogs and other pyridazine compounds with potential applications in treating neuroinflammatory diseases. google.com

While the broader class of pyridazine derivatives has been extensively studied, specific and in-depth research focusing solely on the biological and pharmacological properties of this compound appears to be limited in publicly available literature. Much of the available information pertains to its synthesis and its use as a building block. chemicalbook.comgoogle.com This represents a significant gap in the current research landscape. Further investigation is needed to fully characterize the standalone potential of this compound and to explore its possible therapeutic applications, moving beyond its current role as a synthetic intermediate.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89868-13-3 | chemicalbook.com |

| Molecular Formula | C10H7ClN2O | chemicalbook.com |

| Molecular Weight | 206.63 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 433.5±45.0 °C | chemicalbook.com |

| Density (Predicted) | 1.363 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 1.90±0.28 | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-phenyl-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUVEILZKSWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50523855 | |

| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89868-13-3 | |

| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Chloro 6 Phenylpyridazin 4 Ol and Its Structural Analogs

Established Synthetic Pathways to the 3-Chloro-6-phenylpyridazin-4-OL Core

The foundational methods for creating the this compound structure rely on fundamental organic reactions tailored for heterocycle synthesis.

The construction of the pyridazine (B1198779) ring is a common strategy, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov For phenyl-substituted pyridazines, a typical precursor would be a benzoyl-containing 1,4-dicarbonyl compound. The subsequent introduction of the chloro and hydroxyl groups would then be necessary to arrive at the target molecule.

One illustrative pathway begins with the Friedel-Crafts acylation of a suitable aromatic compound, followed by reactions to introduce the second carbonyl group, and finally, cyclization with hydrazine. While versatile, this approach can sometimes be lengthy and may require optimization to achieve good yields. nih.gov

A more direct and frequently employed method involves the modification of an existing pyridazine ring. A common starting material for this approach is 3,6-dichloropyridazine (B152260). Through selective reactions, one of the chlorine atoms can be displaced or transformed. For instance, the synthesis of 6-chloropyridazin-3-ol has been achieved by the refluxing of 3,6-dichloropyridazine in ethanol. chemicalbook.com

Similarly, starting with 3-Phenyl-5,6-dichloropyridazine, the target compound 3-Chloro-6-phenyl-pyridazin-4-ol can be synthesized. chemicalbook.com This highlights the utility of functional group interconversion on a pre-formed pyridazine core, allowing for the strategic introduction of desired substituents.

A general representation of this strategy is shown below:

| Starting Material | Reagents/Conditions | Product |

| 3,6-Dichloropyridazine | Ethanol, Reflux | 6-Chloropyridazin-3-ol |

| 3-Phenyl-5,6-dichloropyridazine | Specific reaction conditions | This compound |

Targeted Synthesis of this compound Derivatives

Modern synthetic organic chemistry offers powerful tools for the targeted derivatization of heterocyclic compounds like this compound. Cross-coupling reactions and nucleophilic substitutions are paramount in creating a diverse library of analogs.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the pyridazine ring. jocpr.com The Suzuki-Miyaura coupling, for example, is a powerful method for creating biaryl linkages by coupling an organoboron reagent with a halide. nih.govmdpi.com

In the context of this compound derivatives, the chlorine atom can serve as a handle for such reactions. By reacting the chloro-pyridazine with a suitable boronic acid or ester in the presence of a palladium catalyst and a base, a wide array of aryl or alkyl groups can be introduced at that position. researchgate.net This method is highly valued for its functional group tolerance and generally high yields. jocpr.com

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Reactants | Catalyst System | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Chloro-pyridazine, Aryl/Vinyl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C bond formation (biaryl or vinyl-aryl) |

| Stille | Chloro-pyridazine, Organostannane | Pd catalyst | C-C bond formation |

| Sonogashira | Chloro-pyridazine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C bond formation (alkynyl-aryl) |

While palladium catalysis is dominant, copper-mediated cross-coupling reactions also offer a valuable alternative for certain transformations. mdpi.com These reactions can be particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. For instance, copper-catalyzed methods have been developed for the N-arylation of nitrogen heterocycles. nih.gov

A recent study detailed a copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones, showcasing the utility of copper in forming new C-C bonds under relatively mild conditions. nih.gov Similar strategies could potentially be adapted for the derivatization of the this compound scaffold.

The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing amine functionalities. arkat-usa.orgwur.nl This is a widely used strategy in the synthesis of bioactive molecules. nih.gov

By treating 3-chloro-substituted pyridazines with a primary or secondary amine, often in the presence of a base, the chlorine atom can be displaced to form the corresponding amino-pyridazine derivative. prepchem.comresearchgate.net The reactivity of the chlorine atom can be influenced by the other substituents on the pyridazine ring. This method is highly versatile, allowing for the introduction of a wide range of amino groups, from simple alkylamines to more complex cyclic and aromatic amines. nih.govresearchgate.net

Design and Synthesis of Advanced Pyridazine-Based Scaffolds

The pyridazine core is a versatile and synthetically accessible scaffold that has become a focal point in the design of novel compounds for various applications, particularly in drug discovery. nih.govnih.gov The development of advanced pyridazine-based structures often involves multi-step syntheses designed to introduce specific functional groups at various positions on the ring, thereby modulating the molecule's properties.

A key strategy in creating advanced pyridazine scaffolds is the use of cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been effectively used to synthesize π-conjugated pyridazine derivatives. mdpi.com This palladium-catalyzed reaction allows for the functionalization of a pyridazine ring by coupling it with various (hetero)aromatic boronic acids. mdpi.com The process typically starts with a halogenated pyridazine, such as a bromo- or chloropyridazine, which is then reacted with the boronic acid in the presence of a palladium catalyst and a base. mdpi.com This method provides a powerful tool for creating complex molecules with tailored electronic and optical properties. mdpi.com

Another advanced approach involves the construction of fused heterocyclic systems containing the pyridazine ring. nih.gov For example, imidazo[1,2-b]pyridazine (B131497) scaffolds have been designed as potent kinase inhibitors. nih.gov The synthesis of these fused systems often begins with a substituted pyridazine that undergoes cyclization reactions. A common precursor, 6-chloropyridazin-3-amine, can be reacted with α-haloketones to build the fused imidazole (B134444) ring. The initial pyridazine itself can be synthesized through various means, including the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) followed by chlorination.

The design of these scaffolds is often guided by their intended biological target. Pyridazine-based structures have been developed as alpha-helix mimetics to inhibit protein-protein interactions, a strategy that requires precise positioning of amino acid side chains on the pyridazine core. h1.co Furthermore, scaffold hopping—the replacement of a central molecular core with a different one while retaining similar biological activity—has been employed, for instance, by expanding a pyrazole (B372694) ring into a pyridazine ring to create novel JNK1 inhibitors. acs.org

The synthesis of these advanced scaffolds relies on a variety of chemical reactions, including:

Cyclocondensation: A fundamental method for forming the pyridazine ring, often involving the reaction of a 1,4-dicarbonyl compound with hydrazine. uminho.pt

Diaza-Wittig Reaction: A key step in a strategy to create novel fused pyridazines starting from 1,3-diketones. nih.gov

Inverse-electron-demand Diels-Alder Reaction: This reaction between tetrazines and alkynyl sulfides provides a regioselective route to trisubstituted pyridazines. rsc.org

| Method | Starting Materials | Key Features | Resulting Scaffold Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aryl-boronic acids | Palladium-catalyzed C-C bond formation; allows for diverse substitutions. | π-conjugated 3,6-disubstituted pyridazines | mdpi.com |

| Fused Ring Synthesis (Imidazopyridazines) | 6-chloropyridazin-3-amine, α-haloketones | Builds complex, bicyclic systems with specific biological targets. | Imidazo[1,2-b]pyridazines | nih.gov |

| Diaza-Wittig Reaction | 1,3-Diketones | Versatile method for accessing pyridazines with varied substituents. | Fused pyridazine derivatives | nih.gov |

| Inverse-electron-demand Diels-Alder | Tetrazines, Alkynyl sulfides | Highly regioselective synthesis of trisubstituted products. | Trisubstituted pyridazines | rsc.org |

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

In line with the growing importance of sustainable practices in chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyridazine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green technique is the use of microwave-assisted synthesis . acs.org This method has been shown to significantly reduce reaction times (from hours to minutes) and increase product yields compared to conventional heating methods for producing pyridine (B92270) and related heterocyclic derivatives. acs.org One-pot, multi-component reactions conducted under microwave irradiation represent an efficient and environmentally friendly pathway, minimizing the need for isolating intermediates and reducing solvent usage. acs.org

The development of metal-free reaction protocols is another key area of green pyridazine synthesis. For example, a metal-free, aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been developed to produce 6-aryl-pyridazin-3-amines in high yields under neutral conditions. organic-chemistry.org This method offers a sustainable and cost-effective alternative to traditional metal-catalyzed approaches. organic-chemistry.org

While many syntheses rely on precious metal catalysts like palladium, a shift towards more abundant and less toxic metals such as copper is a step towards greener chemistry. Copper-catalyzed reactions, such as the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones, provide an efficient route to 1,6-dihydropyridazines and pyridazines under mild conditions. organic-chemistry.orgrsc.org The choice of solvent in these reactions can also influence the final product, with some solvents allowing for direct formation of the aromatic pyridazine. organic-chemistry.org

Furthermore, research into using renewable starting materials is paving the way for more sustainable chemical production. For instance, a thermo-catalytic process has been developed to directly produce pyridines from glycerol (B35011), a byproduct of biodiesel production, and ammonia (B1221849) using zeolite catalysts. rsc.org While this specific example leads to pyridines, the underlying principle of converting biomass-derived feedstocks into valuable heterocyclic compounds represents a significant long-term goal for green chemistry in this field. rsc.org

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often in one-pot, multi-component setups. | Reduced reaction times, higher yields, lower energy consumption. | acs.org |

| Metal-Free Diels-Alder | Reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions without a metal catalyst. | Avoids use of heavy metals, cost-effective, sustainable. | organic-chemistry.org |

| Copper Catalysis | Employs copper, an abundant metal, to catalyze cyclization reactions. | Less toxic and more economical than precious metal catalysts (e.g., Palladium). | organic-chemistry.orgrsc.org |

| Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia over zeolites to produce pyridines. | Utilizes renewable resources, reduces reliance on fossil fuels. | rsc.org |

Iii. Advanced Characterization Techniques in 3 Chloro 6 Phenylpyridazin 4 Ol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 3-Chloro-6-phenylpyridazin-4-OL. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals in the ¹H NMR spectrum of this compound are expected to correspond to the protons on the phenyl ring and the pyridazine (B1198779) core. The chemical shifts, splitting patterns, and integration of these signals are used to assign each proton to its specific location.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals will be observed for the carbons of the phenyl group, the pyridazine ring, and the carbon atoms bearing the chloro and hydroxyl substituents. researchgate.net This technique is particularly useful for confirming the carbon skeleton of the molecule. researchgate.netmdpi.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 8.00 | Multiplet | Phenyl-H |

| ¹H | ~7.50 | Singlet | Pyridazine-H |

| ¹³C | 120 - 140 | - | Phenyl-C |

| ¹³C | 140 - 160 | - | Pyridazine-C |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. libretexts.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, characteristic fragments would likely arise from the loss of the chlorine atom, the phenyl group, or other small neutral molecules. miamioh.edulibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]+ | 206 | Molecular Ion |

| [M-Cl]+ | 171 | Loss of Chlorine |

| [M-C₆H₅]+ | 129 | Loss of Phenyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretching vibrations within the pyridazine and phenyl rings, and the C-Cl stretch. lgcstandards.com

Table 3: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Description |

|---|---|---|

| O-H | 3200 - 3600 | Hydroxyl group stretch |

| C-H (aromatic) | 3000 - 3100 | Aromatic C-H stretch |

| C=C, C=N | 1400 - 1600 | Aromatic and pyridazine ring stretches |

| C-Cl | 600 - 800 | Carbon-chlorine stretch |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for both the qualitative and quantitative analysis of this compound. eurl-pesticides.euresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound even at very low concentrations. eurl-pesticides.eueurl-pesticides.eu The HPLC component separates the compound from other components in a mixture, and the MS/MS detector provides definitive identification and accurate quantification based on its specific mass and fragmentation pattern. eurl-pesticides.eu

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic and chromatographic methods provide valuable information about the connectivity and purity of this compound, X-ray crystallography offers an unparalleled, detailed view of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions, which can influence its physical and chemical properties.

Iv. Pharmacological and Biological Investigations of 3 Chloro 6 Phenylpyridazin 4 Ol and Its Derivatives

Anti-inflammatory Activities and Underlying Molecular Mechanisms

Derivatives of the pyridazinone core structure have been identified as promising anti-inflammatory agents. researchgate.net Research has shown that the anti-inflammatory effects of these compounds are often linked to their ability to modulate key pathways in the inflammatory response. Some pyridazinone derivatives have been reported to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. scholarsresearchlibrary.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, studies have indicated that certain pyridazinone derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism behind this is, in some cases, the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression. Another identified mechanism of anti-inflammatory action for some pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels are associated with the suppression of inflammatory cell functions.

While the broader class of pyridazinone derivatives shows significant anti-inflammatory potential through various mechanisms, specific studies detailing the anti-inflammatory activity and the precise molecular mechanisms of 3-Chloro-6-phenylpyridazin-4-OL itself are not extensively documented in the currently available literature.

Antimicrobial Properties and Efficacy Studies

The investigation into the antimicrobial properties of pyridazinone derivatives has revealed promising activity against a range of pathogens. sarpublication.comnih.gov A notable study focused on the antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally related to this compound. nih.gov These compounds were synthesized and tested against several phytopathogenic fungi, with some derivatives demonstrating significant antifungal effects against G. zeae, F. oxysporum, and C. mandshurica. nih.gov

In addition to antifungal properties, various pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities. nih.gov For instance, a series of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones were synthesized and showed a range of activity from mild to potent when compared to standard reference drugs. nih.gov The antimicrobial potential of these compounds underscores the versatility of the pyridazinone scaffold in developing new agents to combat infectious diseases.

Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| 3d | G. zeae | 50.3 |

| 3f | G. zeae | 57.9 |

| 7c | G. zeae | 60.5 |

| 3e | F. oxysporum | 53.2 |

| 3h | F. oxysporum | 50.9 |

| 7c | C. mandshurica | 40.4 |

Data sourced from preliminary antifungal activity tests.

Anticancer and Cytotoxic Potentials

The pyridazinone nucleus is a key pharmacophore in the development of novel anticancer agents. scholarsresearchlibrary.comsarpublication.com Derivatives of this compound have been extensively studied for their potential to inhibit cancer cell growth and induce cell death.

A significant body of research has demonstrated the potent anti-proliferative effects of pyridazinone derivatives against various human cancer cell lines. These compounds have been shown to induce cell cycle arrest and trigger apoptosis, or programmed cell death, in cancer cells. The cytotoxic activity of these derivatives is a key indicator of their potential as anticancer therapeutic agents. While the precise mechanisms can vary between different derivatives and cancer cell types, the modulation of cellular proliferation and the induction of apoptosis are consistently observed outcomes.

One of the most well-documented anticancer mechanisms of action for pyridazinone derivatives is the inhibition of receptor tyrosine kinases (RTKs). A prominent target in this regard is the c-Met receptor tyrosine kinase. The aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. Several series of pyridazinone derivatives have been designed and synthesized as potent and selective inhibitors of c-Met. By blocking the ATP-binding site of the c-Met kinase, these compounds can halt the downstream signaling pathways that promote tumor growth, invasion, and metastasis.

Inhibitory Activity of Selected Pyridazinone Derivatives against c-Met

| Compound | c-Met Enzymatic IC50 (nM) |

|---|

| Quinoline-pyridazinone 8a | 4.2 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

While the primary focus of research on the anticancer activity of this compound derivatives has been on the inhibition of signaling pathways like the c-Met pathway, the potential for these compounds to interfere with DNA replication and transcription processes is an area of ongoing investigation. Direct interaction with DNA or the inhibition of enzymes crucial for these processes, such as topoisomerases or DNA polymerases, are established mechanisms for many anticancer drugs. However, specific studies detailing the direct interference of this compound or its close derivatives with DNA replication and transcription are limited in the current scientific literature. The observed anticancer effects are predominantly attributed to the modulation of cellular signaling pathways that indirectly impact cell division and survival.

Neuropharmacological Effects

The neuropharmacological landscape of pyridazinone derivatives is diverse, with various compounds exhibiting a range of effects on the central nervous system (CNS). researchgate.netscholarsresearchlibrary.comsarpublication.com Some derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting neuroinflammation. For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have been shown to have a beneficial impact on neuronal damage caused by inflammatory stimuli.

Other studies have explored the cardiotonic activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which can have indirect effects on the CNS through their impact on cardiovascular function. nih.gov Additionally, the broader class of pyridazinone derivatives has been reported to possess a wide spectrum of CNS activities, including analgesic, anticonvulsant, and antidepressant effects. researchgate.netscholarsresearchlibrary.comsarpublication.com It is important to note that much of the current research has been conducted on the broader class of pyridazinone derivatives, and more specific studies are needed to fully elucidate the neuropharmacological profile of this compound itself. The overexpression of the tyrosinase enzyme, which is involved in neuromelanin production, has been linked to neuronal dysfunction, and inhibitors of this enzyme, including some heterocyclic compounds, are being explored for their neuroprotective potential. nih.gov

Anticonvulsant Activity and GABAergic System Modulation

The enhancement of gamma-aminobutyric acid (GABA) transmission is a well-established strategy for controlling epileptic seizures. nih.gov In this context, derivatives of this compound have been investigated for their potential to modulate the GABAergic system and exhibit anticonvulsant effects. A study focused on the synthesis of 3-GABA derivatives of 6-(substituted-phenyl) pyridazines revealed significant anticonvulsant activity. nih.gov These compounds were synthesized by converting 6-aryl-3(2H)pyridazinones into their chlorinated intermediates, which were then reacted with GABA. nih.gov The resulting derivatives were tested for their anticonvulsant properties in the maximal electroshock (MES) test. nih.gov One of the most potent compounds identified was 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine, which demonstrated a noteworthy ED50 value, indicating its strong anticonvulsant potential. nih.gov The hypothesis driving this research is that by covalently linking GABA to the pyridazine (B1198779) scaffold, the resulting molecule may have improved ability to cross the blood-brain barrier and exert its GABAergic effects. nih.govnih.gov

| Compound Name | Anticonvulsant Activity (MES) ED50 (mg/kg) |

| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine | 21.05 |

Cholinesterase Inhibition and Alzheimer's Disease Research

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into novel cholinesterase inhibitors has led to the exploration of various heterocyclic scaffolds, including pyridazinone derivatives. A series of N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The study revealed that these compounds exhibited significant inhibitory effects on both enzymes, with some derivatives showing promising Ki values in the nanomolar range. researchgate.net For instance, compound 5e was identified as a potent AChE inhibitor, while compound 5b demonstrated strong inhibition of BChE. researchgate.net These findings suggest that the pyridazinone scaffold can be a valuable template for the design of new cholinesterase inhibitors with potential applications in Alzheimer's disease research. researchgate.net

| Compound | AChE Ki (nM) | BChE Ki (nM) |

| 5b | - | 0.70 ± 0.34 |

| 5e | 10.2 ± 4.0 | - |

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, and p38α mitogen-activated protein kinase (MAPK) is a key regulator of the inflammatory response in the brain. nih.gov The inhibition of p38α MAPK is therefore considered a promising therapeutic strategy. nih.gov Researchers have developed and characterized novel p38α MAPK inhibitors based on a 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine scaffold. core.ac.uk Trisubstituted pyridazines have also been synthesized and evaluated as in vitro inhibitors of p38MAPK, with the most active isomers possessing an aryl group alpha and a heteroaryl group beta relative to the nitrogen atom in the 2-position of the central pyridazine ring. nih.gov Further substitution at the 6-position with dialkylamino groups resulted in a set of inhibitors with good in vitro activity, exhibiting p38 IC50 values in the range of 1-20 nM. nih.gov Another study on 2,3,4-triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK inhibitors also showed promising results, with some compounds having IC50 values in the sub-micromolar range. mdpi.com

| Compound Class | p38α MAPK Inhibition (IC50) |

| Trisubstituted pyridazines with 6-dialkylamino substituents | 1 - 20 nM |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-one (Compound 3e) | 80 nM |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-one (Compound 3f) | 150 nM |

Cardiovascular System Modulatory Actions

Derivatives of this compound have also been investigated for their effects on the cardiovascular system, demonstrating potential as vasodilatory and antihypertensive agents through mechanisms that include the inhibition of phosphodiesterases.

Vasodilatory and Antihypertensive Properties

The search for new antihypertensive drugs has led to the synthesis and evaluation of various hydrazinopyridazine derivatives. A study on three novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the known antihypertensive drug hydralazine, demonstrated their vasorelaxant effects. nih.gov These compounds were found to relax contractions induced by noradrenaline or high potassium concentrations in isolated rat aortic rings in a concentration-dependent manner. nih.gov The vasorelaxant potency of these new hydrazinopyridazines was greater than that of hydralazine, and their effect appears to be endothelium-independent. nih.gov The mechanism of action is suggested to be, at least in part, through an intracellular mechanism, as the compounds did not significantly affect transmembrane calcium ion movements. nih.gov

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions, including cardiovascular diseases. Pyridazine derivatives have been identified as inhibitors of several PDE isoenzymes, including PDE-III, PDE-IV, and PDE-V. researchgate.net For example, pyrazolo[3,4-d] pyridazines have been tested as PDE-V inhibitors, with many exhibiting IC50 values in the range of 0.14 to 1.4 µM. researchgate.net Another study on pyrazolopyridine-pyridazinone hybrids identified compounds with balanced PDE3 and PDE4 inhibitory activity, with one compound showing an IC50 of 2.75 µM for PDE3 and 2.58 µM for PDE4. researchgate.net

| Compound Class | Target PDE | IC50 (µM) |

| Pyrazolo[3,4-d] pyridazines | PDE-V | 0.14 - 1.4 |

| Pyrazolopyridine-pyridazinone hybrid (Compound 72) | PDE3 | 2.75 |

| Pyrazolopyridine-pyridazinone hybrid (Compound 72) | PDE4 | 2.58 |

Metabolic Regulation: Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty acid binding protein 4 (FABP4) is a key protein in the regulation of fatty acid storage and transport and has been implicated in metabolic diseases such as diabetes and atherosclerosis. core.ac.uknih.gov The inhibition of FABP4 is therefore a target for therapeutic intervention. Researchers have identified 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as a novel scaffold for FABP4 inhibitors. core.ac.uknih.gov Through a process of ligand growing experiments and computational design, several potent FABP4 inhibitors have been developed. core.ac.uknih.gov In one study, a series of 4-amino and 4-ureido pyridazinone-based compounds were synthesized and evaluated, with molecule 14e emerging as a particularly potent inhibitor with an IC50 value of 1.57 µM. core.ac.uk Another study on a similar series identified compound 25a as a potent inhibitor with an IC50 of 2.97 µM. nih.gov These findings highlight the potential of the pyridazinone scaffold in the development of new therapies for metabolic disorders. core.ac.uknih.gov

| Compound | FABP4 Inhibition (IC50 in µM) |

| 14e | 1.57 ± 0.26 |

| 3e | 6.20 ± 0.42 |

| 11a | 13.68 ± 0.54 |

| 14c | 5.55 ± 0.22 |

| 25a | 2.97 ± 0.26 |

| 4b | 8.27 ± 0.20 |

| 30b | 23.18 ± 0.52 |

| 22 | 15.23 ± 0.76 |

Nuclear Receptor Agonism (e.g., Rev-Erb) in Circadian Rhythm and Metabolic Disorders

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian molecular clock, playing an integral role in regulating the expression of core clock proteins that drive rhythms in metabolism and behavior. nih.govnih.gov These receptors act as transcriptional repressors and are considered druggable targets for addressing disorders linked to circadian rhythm disruption, such as sleep disorders and metabolic diseases. nih.govahajournals.org

Synthetic agonists targeting REV-ERB have demonstrated significant effects in preclinical models. Administration of these agonists can alter circadian behavior and modify the expression patterns of clock genes in the hypothalamus. nih.govresearchgate.net Furthermore, they influence the expression of numerous metabolic genes in peripheral tissues like the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure. nih.govresearchgate.netnih.gov

Research in diet-induced obese mice has shown that treatment with a REV-ERB agonist can reduce obesity by decreasing fat mass and significantly improving dyslipidemia and hyperglycemia. nih.govresearchgate.net These findings suggest that pharmacological targeting of the circadian rhythm with synthetic REV-ERB ligands may offer a novel therapeutic approach for managing sleep disorders and metabolic conditions. nih.govplos.org The REV-ERB receptors are ligand-regulated transcription factors, and the discovery of heme as a natural ligand has solidified their status as viable pharmacological targets. nih.gov While specific studies on this compound as a REV-ERB agonist are not detailed, the broad therapeutic potential of heterocyclic small molecules in this domain makes it an area of interest for pyridazinone derivatives.

Table 1: Effects of Synthetic REV-ERB Agonists in Preclinical Models

| Model System | REV-ERB Agonist | Observed Effects | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|---|

| Diet-Induced Obese Mice | SR9009, SR9011 | Decreased fat mass, improved dyslipidemia and hyperglycemia, increased energy expenditure. | Metabolic diseases (obesity, diabetes) | nih.govresearchgate.net |

| Mice | SR9009, SR9011 | Altered circadian locomotor activity and core clock gene expression in the hypothalamus. | Sleep disorders, jet lag | nih.govplos.org |

| Mice | REV-ERB Agonists | Modulation of metabolic gene expression in liver, skeletal muscle, and adipose tissue. | Metabolic syndrome | nih.gov |

| Mice | REV-ERB Agonists | Mitigation of pressure overload-induced cardiac hypertrophy and myocardial infarction. | Cardiovascular diseases | ahajournals.org |

Agrochemical Applications: Herbicidal Action as a Photosynthetic Electron Transport Inhibitor

The compound 6-chloro-3-phenylpyridazin-4-ol, also known as Pyridafol, is a known metabolite of the herbicide Pyridate (B1679944). herts.ac.uknih.govregulations.gov The primary mode of action for this class of compounds is the inhibition of photosynthetic electron transport at Photosystem II (PSII). herts.ac.uklsuagcenter.com

Herbicides that inhibit PSII are a significant class of agrochemicals. unl.eduucanr.edu Their mechanism involves binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. lsuagcenter.comunl.edu This binding action blocks the docking site for plastoquinone (B1678516) (PQ), a crucial mobile electron carrier. unl.edu The interruption of electron transfer from the primary quinone acceptor (QA) to PQ halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. unl.eduucanr.edu

The blockage of the electron transport chain leads to a buildup of highly reactive molecules and oxidative stress, causing rapid lipid and protein membrane destruction. unl.eduucanr.edu This results in cellular leakage, disintegration of organelles, and ultimately, plant death, with symptoms like chlorosis (yellowing) and necrosis (tissue death) appearing on the leaves. ucanr.eduumn.edu Pyridazinone herbicides, including derivatives of this compound, are recognized members of this herbicide family. lsuagcenter.comias.ac.in Studies have confirmed that pyridazinones inhibit the electron transport chain on the reducing side of PSII. ias.ac.innih.gov The inhibitory efficiency can vary depending on the specific substitutions on the pyridazinone ring and the plant species. unl.eduias.ac.in

Table 2: Herbicidal Profile of Pyridazinone Derivatives

| Compound Class | Mechanism of Action | Target Site | Physiological Effect | Reference(s) |

|---|---|---|---|---|

| Pyridazinones (e.g., Pyridafol) | Photosynthetic Electron Transport Inhibitor | D1 protein in Photosystem II (PSII) | Blocks plastoquinone binding, halts ATP/NADPH synthesis, causes oxidative damage. | herts.ac.uklsuagcenter.comunl.edu |

| Substituted Pyridazinones (SANDOZ 6706, 9785, 9789) | PSII Electron Transport Inhibition | Reducing side of PSII | Inhibition of photosynthetic oxygen evolution. | ias.ac.innih.gov |

| Phenyl-pyridazines | PSII Inhibitor | D1 quinone-binding protein | Interrupts the food production process in susceptible plants. | lsuagcenter.comumn.edu |

Other Significant Biological Activities (e.g., Analgesic, Antidiabetic, Anxiolytic)

Beyond their agrochemical use, pyridazinone derivatives have been extensively investigated for a wide spectrum of pharmacological activities. scholarsresearchlibrary.comresearchgate.net The versatility of the pyridazinone nucleus allows for chemical modifications that can lead to compounds with potent analgesic, antidiabetic, and anxiolytic properties, among others. scholarsresearchlibrary.comsarpublication.com

Analgesic Activity: Several studies have highlighted the potential of pyridazinone derivatives as analgesic agents. sarpublication.comscielo.br Research on 6-phenyl-4-substituted benzylidene tetrahydropyridazin-3(2H)-one derivatives demonstrated significant analgesic effects in hot plate models. researchgate.net Another study involving 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-one derivatives also reported notable analgesic activity. scielo.br These findings suggest that the pyridazinone scaffold could be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. sarpublication.com

Antidiabetic Activity: The pyridazinone structure has been identified as a "wonder nucleus" due to its association with a vast range of biological effects, including antidiabetic activity. scholarsresearchlibrary.comsarpublication.com While specific clinical applications are still under investigation, the recurring mention of this property in broad biological screenings of pyridazinone libraries indicates its potential as a scaffold for designing new antidiabetic agents. scholarsresearchlibrary.comresearchgate.net

Anxiolytic Activity: The anxiolytic potential of pyridazinone-related structures has also been explored. A study on a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which are fused pyridazine derivatives, showed activity in tests predictive of anxiolytic effects, including protection against pentylenetetrazole-induced convulsions and activity in the thirsty rat conflict procedure. nih.gov These compounds were also found to inhibit [3H]diazepam binding, suggesting a mechanism of action related to the benzodiazepine (B76468) receptor site. nih.gov

Table 3: Summary of Other Biological Activities of Pyridazinone Derivatives

| Biological Activity | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Analgesic | 6-Phenyl-4-substituted tetrahydropyridazin-3(2H)-ones | Exhibited significant analgesic activity in hot plate tests. | researchgate.net |

| 4-Substituted-6-(3'-nitrophenyl)pyridazin-(2H)-ones | Showed potent analgesic and anti-inflammatory activities. | scielo.br | |

| Antidiabetic | General Pyridazinone Derivatives | The scaffold is frequently cited for its potential in developing antidiabetic compounds. | scholarsresearchlibrary.comresearchgate.netsarpublication.com |

| Anxiolytic | 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Active in preclinical anxiolytic models; inhibited [3H]diazepam binding. | nih.gov |

V. Structure Activity Relationship Sar Analysis of 3 Chloro 6 Phenylpyridazin 4 Ol Derivatives

Positional and Substituent Effects on the Pyridazine (B1198779) Ring

The pyridazine ring is a core component that is essential for the biological activity of this class of compounds. nih.gov Its unique physicochemical properties, including its high dipole moment and ability to act as a dual hydrogen-bond acceptor, are crucial for interactions with biological targets. nih.govblumberginstitute.org

Key SAR findings related to the pyridazine ring include:

Aromaticity : The aromatic character of the pyridazinone ring has been shown to be a significant factor for enhancing both antimicrobial and anticancer activities in related series. nih.gov

N-Substituents : Modifications at the nitrogen atom of the pyridazinone ring can have a profound impact on activity. For instance, in a series of pyridazinone derivatives targeting phosphodiesterase 4 (PDE4), a hydrogen bond donor (R=H) at the ring nitrogen was found to be optimal for affinity. N-methylation resulted in a 2.5-fold decrease in potency, suggesting that the N-H group is involved in a critical hydrogen bonding interaction with the target enzyme. nih.gov

Substituents at C4, C5, and C6 : The position and nature of substituents on the carbon atoms of the pyridazine ring are critical. For example, the introduction of a carbonyl group can enhance antibacterial activity. nih.gov In other series, substitutions at the 6-position of the pyridazinone ring, combined with an acetamide (B32628) side chain at the N2 position, were found to increase analgesic and anti-inflammatory actions. sarpublication.com A study on glucan synthase inhibitors also highlighted the importance of changes to the core pyridazinone structure. nih.gov

| Compound Series | N-Substituent (R2) | Relative Potency | Reference |

|---|---|---|---|

| Pyridazinone Analog | -H | Optimal Affinity | nih.gov |

| Pyridazinone Analog | -CH3 | ~2.5-fold less potent than NH analog | nih.gov |

| Pyridazinone Analog | -Bn (Benzyl) | Slightly decreased inhibitory effect | nih.gov |

Modifications of the Phenyl Group and their Impact on Biological Profile

The 6-phenyl group is another key site for modification to tune the biological activity of these derivatives. The nature and position of substituents on this aromatic ring can influence potency, selectivity, and pharmacokinetic properties.

Positional Effects : Studies on structurally related 6-aryl-2-picolinic acids revealed that the location of substituents on the phenyl ring is crucial. mdpi.com Compounds with substituents at the 2- and 4-positions of the phenyl ring generally exhibit superior inhibitory activity compared to those with substitutions at the 3-position. mdpi.com

Electronic Effects : Both the electronic nature of the substituents and their size play a role. In one series of anticonvulsant pyridazine derivatives, it was noted that different substitutions on the phenyl ring were chosen to identify possible structure-activity relationships. scholarsresearchlibrary.com For certain picolinic acid derivatives, it was found that strong electron-withdrawing groups (like carboxyl or nitro) and strong electron-donating groups (like hydroxyl or amino) on the phenyl ring tended to decrease inhibitory activity. mdpi.com Conversely, in a series of dopamine (B1211576) D1 receptor antagonists, a methyl group at the C-3' position of the phenyl ring was found to be important for affinity, while hydroxy or methoxy (B1213986) groups at the C-4' position did not provide a significant benefit. mdpi.com

| Substituent Position on Phenyl Ring | General Effect on Inhibitory Activity | Reference |

|---|---|---|

| 2- and 4-positions | Superior activity | mdpi.com |

| 3-position | Less active | mdpi.com |

| Strong Electron-Withdrawing Groups (e.g., -COOH, -NO2) | Decreased activity | mdpi.com |

| Strong Electron-Donating Groups (e.g., -OH, -NH2) | Decreased activity | mdpi.com |

Role of Halogen Substitutions in Modulating Activity

Halogen atoms are frequently incorporated into drug candidates to enhance properties such as membrane permeability and metabolic stability. In the context of 3-chloro-6-phenylpyridazin-4-ol derivatives, halogen substitutions are a key feature influencing biological activity.

Type of Halogen : The identity of the halogen atom can drastically alter biological activity. In a study of pyridazinone derivatives as PDE4 inhibitors, a fluorine substituent on an associated indole (B1671886) moiety was found to be optimal, with bromine and iodine derivatives being practically inactive (F > Br ≈ I). nih.gov

Position of Halogen : The position of the halogen on the aromatic rings is critical. For antimicrobial activity, halogen substitution at the 3- or 4-position of the pyridazine ring itself was found to be well-tolerated and provided optimal activity against S. aureus. nih.gov A broader analysis of halogenated compounds targeting GPCRs showed that switching a bromine atom's position on a phenyl ring could lead to significant changes in activity, either decreasing it 11-fold or increasing it 27-fold compared to the unsubstituted analog. researchgate.net

Size and Plateau Effect : In many cases, increasing the size of the halogen atom (Cl < Br < I) at the same position on an aromatic ring leads to increased activity. researchgate.net However, a "plateau effect" is sometimes observed, where the chlorine-substituted derivative is the most active, and activity decreases for the larger bromine and iodine analogs. researchgate.net The 6-chloro group in the parent compound is a known feature in many biologically active molecules, often enhancing affinity for their targets. mdpi.com

Conformational and Stereochemical Aspects in Ligand-Target Interactions

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is paramount for effective binding to its biological target. The semi-rigid pyridazine scaffold, combined with the rotatable phenyl group, presents specific conformational considerations.

Conformational Flexibility : While some rigidity is necessary for pre-organizing the molecule for binding, excessive flexibility can be detrimental. In one study of a glutaminase (B10826351) inhibitor, the molecule was observed to adopt a U-shaped conformation in the active site. nih.gov However, its inherent conformational flexibility allowed it to also bind in an extended form, which sacrificed some key drug-target interactions, contributing to a more modest inhibitory potency. nih.gov

Rotational Barriers : The rotation around single bonds, such as the bond connecting the phenyl ring to the pyridazine core and various amide bonds in more complex derivatives, can be restricted. These rotational energy barriers influence the preferred conformation of the molecule in solution and in the active site. researchgate.net Detailed conformational analyses, often employing NMR spectroscopy and computational methods, are used to understand these dynamic processes. researchgate.netwiley.com

Planarity and Intramolecular Interactions : The planarity of the heterocyclic system is often important for activity, facilitating interactions like π-π stacking with aromatic residues in the target protein. blumberginstitute.org Intramolecular hydrogen bonds can also play a role in stabilizing the bioactive conformation. blumberginstitute.org

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This approach has been successfully applied to pyridazinone derivatives.

Model Generation and Validation : Researchers have generated pharmacophore models for pyridazinone derivatives targeting various receptors. For instance, a pharmacophore model was developed for a series of pyridazin-3(2H)-one derivatives with high affinity for the α1-adrenoceptor. nih.gov The resulting model not only rationalized the SAR of the training set compounds but also demonstrated high predictive power for external molecules. nih.gov

Key Pharmacophoric Features : A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors (from the pyridazine nitrogens and the carbonyl oxygen), hydrogen bond donors, and hydrophobic/aromatic regions (from the phenyl ring). nih.govnih.gov

Applications in Drug Discovery : These models are widely used for virtual screening of large compound libraries to identify new hits with novel scaffolds. dovepress.com They are also employed in lead optimization to guide the design of new analogs with improved potency and selectivity, and for predicting potential off-target effects or ADME-Tox properties. dovepress.comnih.govresearchgate.net For example, an in silico investigation used a pharmacophore-based screening approach to explore the potential for repurposing a library of pyridazinone analogs toward new biological targets. nih.govtandfonline.com

Vi. Computational and Chemoinformatic Approaches in 3 Chloro 6 Phenylpyridazin 4 Ol Research

Molecular Modeling and Docking Studies for Target Identification and Ligand Binding

Molecular modeling and docking are pivotal computational tools for predicting the interaction between a small molecule (ligand), such as 3-Chloro-6-phenylpyridazin-4-OL, and a macromolecular target, typically a protein. This approach helps in identifying potential biological targets and elucidating the binding mode and affinity of the ligand.

In the context of pyridazinone derivatives, molecular docking studies have been instrumental. For instance, research on a series of 3,6-disubstituted pyridazines identified cyclin-dependent kinase 2 (CDK2) as a plausible enzymatic target. researchgate.net The docking of these compounds into the CDK2 active site was performed using tools like AutoDock Vina, which is noted for its accuracy and speed. researchgate.net Such studies analyze the binding interactions, including hydrogen bonds and hydrophobic contacts, between the pyridazine (B1198779) derivatives and the amino acid residues of the target protein. researchgate.net The binding energy scores obtained from these simulations provide a quantitative measure of the binding affinity, helping to rank potential drug candidates. nih.gov

Similarly, docking studies on other pyridazinone derivatives have been conducted to predict their antibacterial activity by targeting essential bacterial proteins. bibliomed.org These computational analyses revealed that the synthesized molecules could effectively bind to the receptor proteins of pathogens like Staphylococcus aureus and Escherichia coli, as indicated by favorable negative binding affinity values. bibliomed.org The insights from these docking studies are crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyridazine Derivatives

| Compound Series | Target Protein | Docking Software | Key Findings |

| 3,6-Disubstituted Pyridazines | Cyclin-dependent kinase 2 (CDK2) | AutoDock Vina | Identification of CDK2 as a potential target for anticancer activity; elucidation of binding interactions within the active site. researchgate.net |

| Substituted Pyridazinones | Proteins from S. aureus, B. subtilis, E. coli, S. typhi | AutoDock Vina | Prediction of antibacterial activity based on low binding energies with target proteins. bibliomed.org |

| N3, N6-diphenylpyridazine-3,6-diamine derivatives | Dihydrofolate reductase (DHFR) | Auto Dock 4.2 | Binding free energies ranged from -5.12 to -8.97 kcal/mol, correlating well with experimental antimicrobial activity. nih.gov |

| Pyridazinone derivatives | Human Monoamine Oxidase-B (hMAO-B) | Maestro 11.8 | Docking results were consistent with in vitro activity, identifying a highly potent and selective hMAO-B inhibitor. annalsmedres.org |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies, which are fundamental to understanding a compound's chemical behavior.

For a related compound, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, DFT calculations using the B3LYP/6-31G(d,p) method were performed to optimize the molecular structure and calculate vibrational frequencies. mdpi.com The results showed excellent agreement with experimental data obtained from single-crystal X-ray diffraction and FT-IR spectroscopy, validating the accuracy of the theoretical model. mdpi.com Such calculations can determine key geometric parameters like bond lengths and angles and predict the compound's spectroscopic signatures. mdpi.com

Furthermore, DFT studies on pyridazine derivatives, such as 4,5-Dichloropyridazin-3-(2H)-one, have been used to calculate global reactivity descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Other calculated properties like electronegativity, hardness, and softness help in predicting the molecule's behavior in chemical reactions. nih.gov The analysis of the Molecular Electrostatic Potential (MEP) map, also derived from DFT, helps to identify the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. nih.govnih.gov

Table 2: DFT-Calculated Properties for a Pyridazine Derivative (4,5-Dichloropyridazin-3-(2H)-one)

| Property | Calculated Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| Energy Gap (ΔE) | - | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | - | Measure of the power of an atom or group to attract electrons |

| Hardness (η) | - | Measure of resistance to change in electron distribution |

| Softness (ζ) | - | Reciprocal of hardness, indicates higher reactivity |

Specific values for this compound require dedicated DFT calculations but the principles from related studies apply.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bibliomed.org By correlating physicochemical descriptors of molecules with their known activities, QSAR models can predict the activity of new, unsynthesized compounds.

While specific QSAR studies focusing solely on this compound are not widely published, the methodology has been successfully applied to broader classes of pyridazinone derivatives. bibliomed.org For example, a QSAR study was conducted on pyridazinone derivatives with acetylcholinesterase inhibitory activity. bibliomed.orgmdpi.com In such studies, various physicochemical parameters (descriptors) are calculated for each compound in the series. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). nih.govbibliomed.org

Regression analysis is then used to build a QSAR equation that links these descriptors to the biological activity (e.g., IC50 values). bibliomed.org A statistically significant QSAR model, often indicated by a high R² value, can be used to predict the activity of new compounds within the same chemical class. bibliomed.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.netbibliomed.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to study the structure-activity relationships of pyridazinone-substituted compounds, providing insights into the steric and electrostatic fields that influence their fungicidal activity. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex obtained from docking studies. While a static docking pose provides a snapshot of the interaction, MD simulations reveal the dynamic behavior of the complex in a simulated physiological environment.

For example, MD simulations have been used to investigate the stability of a ligand-protein complex involving a halogen-substituted carboxamide, which shares structural similarities with the pyridazine core. nih.gov These simulations can confirm whether the key interactions observed in the docking pose, such as hydrogen bonds, are maintained over the simulation period. By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding. A stable complex is characterized by minimal fluctuations in its structure over time. This information is critical for validating docking results and confirming that the proposed binding mode is energetically favorable and stable.

In Silico Drug Discovery and Lead Optimization Strategies

In silico drug discovery encompasses a range of computational methods used in the early stages of drug development, from target identification to lead optimization. For a compound like this compound, these strategies are essential for transforming a preliminary "hit" into a viable drug candidate.

The process often begins with virtual screening, where large libraries of compounds are computationally docked against a target protein to identify initial hits. Once a lead compound, such as a pyridazinone derivative, is identified, lead optimization begins. This iterative process involves making systematic chemical modifications to the lead structure to improve its properties.

Computational tools guide this optimization by predicting how changes will affect potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. annalsmedres.org For example, after identifying pyridazines as potential CDK2 inhibitors through docking, further in silico analysis can suggest modifications to enhance binding affinity or improve pharmacokinetic profiles. researchgate.net The goal of lead optimization is to refine the molecule to maximize its therapeutic effect while minimizing potential side effects, a process greatly accelerated by computational approaches.

Vii. Environmental Fate, Ecotoxicity, and Degradation Pathways of 3 Chloro 6 Phenylpyridazin 4 Ol

Environmental Transformation and Metabolite Formation (e.g., from Pyridate)

3-Chloro-6-phenylpyridazin-4-OL is a principal transformation product of the herbicide pyridate (B1679944). publicnow.com In both plant and animal systems, pyridate undergoes rapid hydrolytic cleavage to form this compound. publicnow.com This conversion is a key step in the metabolism of the parent herbicide. eurl-pesticides.eu

The residue definition for pyridate in risk assessments for both plant and animal commodities includes the parent compound, this compound, and its conjugates, all expressed as pyridate equivalents. publicnow.com This underscores the importance of monitoring this primary metabolite in environmental and food matrices.

Persistence and Degradation Kinetics in Various Environmental Compartments

The persistence of this compound in the environment is variable and depends on the specific conditions of the environmental compartment. In aerobic soil, it is considered to be non-persistent, with a typical laboratory-derived half-life (DT₅₀) of approximately 2.2 days at 20°C. herts.ac.uk However, under anaerobic soil conditions, its persistence is significantly longer, with a reported half-life ranging between 11 and 22 months. herts.ac.uk

The compound has a high potential for leaching in soil, as indicated by a calculated Groundwater Ubiquity Score (GUS) of 4.73. herts.ac.uk The adsorption of this compound to soil particles is influenced by pH, with adsorption increasing as the pH decreases and organic matter content increases. herts.ac.uk

Table 1: Soil Persistence and Mobility of this compound

| Parameter | Value | Interpretation | Source |

| Aerobic Soil DT₅₀ | 2.2 days | Non-persistent | herts.ac.uk |

| Anaerobic Soil Half-life | 11 - 22 months | Persistent | herts.ac.uk |

| GUS Leaching Potential | 4.73 | High leachability | herts.ac.uk |

| Adsorption | Increases with increasing organic matter and decreasing pH | - | herts.ac.uk |

Ecotoxicological Assessments

The ecotoxicological profile of this compound is a critical component of its environmental risk assessment.

Similar to its aquatic toxicity, this compound is considered to have a moderate acute and chronic ecotoxicity risk to earthworms. herts.ac.uk Specific LC₅₀ values for this metabolite are not publicly available. Standardized methods for determining the toxicity of pesticides to earthworms, such as soil-incorporation and contact tests, are used to generate such data. nih.gov

Bioconcentration and Bioaccumulation Potential

The potential for this compound to accumulate in living organisms appears to be low. The bioconcentration factor (BCF) is a key indicator of a chemical's likelihood to bioaccumulate. wikipedia.org For this compound, a BCF of 2 L/kg has been reported, which suggests a low potential for bioconcentration in aquatic organisms. herts.ac.uk This is further supported by studies on the parent compound, pyridate, which, along with its metabolite, showed that while it can bioaccumulate in bluegill sunfish, 99% of the accumulated substance is eliminated within 14 days of depuration. epa.gov

Table 2: Bioconcentration Potential of this compound

| Parameter | Value | Interpretation | Source |

| Bioconcentration Factor (BCF) | 2 L/kg | Low potential | herts.ac.uk |

Remediation Strategies and Environmental Risk Assessment

Specific remediation strategies for soil and water contaminated with this compound are not well-documented in publicly available literature. General remediation techniques for pesticide-contaminated sites, such as stabilization and solidification or soil washing, could potentially be applied. nih.govepa.gov For other persistent organic pollutants, methods like adsorption on activated carbon have been explored. epa.gov

Environmental risk assessments for pyridate inherently include considerations for its major metabolite, this compound. publicnow.comregulations.gov These assessments often consider the combined residues of the parent compound and the metabolite. publicnow.com The risk assessment for pyridate has identified potential risks to non-target terrestrial plants, and some aquatic organisms. publicnow.compublications.gc.ca Given the persistence and mobility of this compound under certain conditions, its potential to contaminate groundwater is a consideration in these assessments. herts.ac.uk The risk assessment approach often assumes a complete conversion of pyridate to this compound in the environment to provide a conservative estimate of risk. publications.gc.ca

Viii. Future Research Directions and Translational Perspectives for 3 Chloro 6 Phenylpyridazin 4 Ol

Discovery and Development of Next-Generation Pyridazine (B1198779) Analogs

The core structure of 3-Chloro-6-phenylpyridazin-4-OL offers a fertile ground for synthetic modification to generate next-generation analogs with enhanced or novel biological activities. The pyridazine ring is considered a "privileged structure" in medicinal chemistry, meaning its framework can be used to derive ligands for diverse biological targets. nih.govresearchgate.net Research efforts are focused on creating libraries of derivatives by modifying substituents at various positions on the pyridazinone ring.

The development of new analogs often starts from accessible materials, manipulating the pyridazine core to introduce structural diversity. researchgate.net For instance, the chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution, allowing the introduction of various functional groups. The phenyl group at the 6-position can also be substituted or replaced to modulate the molecule's properties. researchgate.net A study on pyridazinone derivatives bearing an indole (B1671886) moiety highlighted how conformational freedom between the pyridazinone scaffold and a heterocyclic moiety could influence potency and selectivity, specifically for phosphodiesterase 4 (PDE4). nih.gov This approach, of creating analogs and studying their structure-activity relationships (SAR), is fundamental to discovering compounds with improved therapeutic or agrochemical profiles. benthamdirect.com The goal is to develop molecules with high efficacy and selectivity for their intended biological targets. nih.gov

Identification of Novel Therapeutic and Agrochemical Targets

The pyridazine and pyridazinone chemical class is known for an exceptionally broad spectrum of biological activities, suggesting that derivatives of this compound could be effective against a multitude of targets. scholarsresearchlibrary.comresearchgate.net In medicinal chemistry, pyridazinone derivatives have shown promise as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents. benthamdirect.comnih.gov For example, certain pyridazinone derivatives function as potent inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade, making them candidates for treating respiratory diseases like COPD and asthma. nih.gov Others have been investigated for their anticancer activity, with studies showing antiproliferative effects against various cancer cell lines. unich.it

In the agrochemical sector, the pyridazine structure is a component of several established herbicides, fungicides, and insecticides. wikipedia.orgresearchgate.netbibliomed.org Pyridafol itself is a metabolite of the herbicide Pyridate (B1679944). regulations.gov Research into new analogs could identify compounds with novel modes of action or improved properties, such as greater selectivity for target weeds or pests and better environmental profiles. researchgate.net Pyridine-based compounds, a class to which pyridazines belong, play a crucial role as agrochemicals, and systematic derivatization is a key strategy for discovering new active ingredients. nih.gov The diverse biological potential of the pyridazinone scaffold means that screening new analogs against a wide array of biological targets could lead to the discovery of entirely new therapeutic and agrochemical applications. researchgate.net

Advances in Synthesis for Scalability and Diversity-Oriented Libraries

The future development of this compound analogs hinges on advances in synthetic chemistry that allow for both large-scale production (scalability) and the creation of large, structurally diverse collections of compounds (diversity-oriented synthesis). The ease of synthesis is a noted advantage of pyridazinone derivatives. researchgate.net

Traditional synthesis of the pyridazinone core often involves the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303). raco.cat Modern synthetic strategies focus on creating more efficient and flexible pathways. For example, a flexible three-step sequence starting from α,β-unsaturated levulinate has been used to prepare pyridazinone derivatives. nih.gov Another approach involves using polyfunctionalized pyridazines as reactive building blocks to construct chemical diversity. researchgate.net

Diversity-oriented synthesis (DOS) is a particularly important strategy. cam.ac.uk It aims to generate libraries of molecules that cover a broad range of chemical space, increasing the probability of discovering compounds with novel biological functions. nih.gov For pyridazines, this involves developing synthetic routes that tolerate significant substrate variation, allowing for the creation of a wide array of substituted products from common starting materials. researchgate.net Techniques such as microwave-enhanced sequential reactions and organocatalytic one-pot syntheses have been developed to efficiently produce diversified pyridazine libraries. researchgate.net These advanced synthetic methods are crucial for generating the chemical matter needed for high-throughput screening and the discovery of new lead compounds.

Integration of Multi-Omics and High-Throughput Screening in Research

To efficiently explore the vast chemical space opened up by diversity-oriented synthesis, modern research integrates high-throughput screening (HTS) with multi-omics technologies. HTS allows for the rapid testing of thousands of compounds from a chemical library against a specific biological target or cellular process. nih.gov For instance, a library of pyridazinone derivatives can be screened for its ability to inhibit a particular enzyme or to stop the proliferation of cancer cells. nih.govunich.it

Following initial hits from HTS, multi-omics approaches—such as genomics, proteomics, and metabolomics—can be employed to understand a compound's mechanism of action and its broader effects on a biological system. For example, proteomics can identify the specific proteins a compound binds to, while metabolomics can reveal how it alters cellular metabolism. This integration provides a comprehensive view of a drug's activity and potential off-target effects. One innovative screening method involves creating a small molecule microarray, where libraries of compounds are immobilized and probed with target proteins to identify binding partners, as was successfully used to discover a ligand for a transcription factor subunit. nih.gov These powerful technologies are essential for navigating the complexities of drug and agrochemical discovery and for identifying the most promising candidates for further development.

Clinical Translation and Preclinical Development Challenges

The path from a promising laboratory compound to a clinically approved drug or a registered agrochemical is fraught with challenges. For pyridazine-based compounds, these challenges span efficacy, safety, and pharmacokinetics. While many derivatives show potent biological activity in initial tests, they must undergo rigorous preclinical evaluation. scholarsresearchlibrary.comnih.gov